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Compound of Interest

Compound Name:
Galanin (1-16), mouse, porcine,

rat TFA

Cat. No.: B1574845

Get Quote

Executive Summary
This guide provides a technical comparison between the N-terminal fragment Galanin (1-16)

and second-generation selective agonists (M617, M1145, and Spexin) for the Galanin receptor

family (GalR1-3).

Key Takeaway: Galanin (1-16) functions as a non-selective, high-affinity agonist for GalR1 and

GalR2, retaining the biological potency of the full-length peptide at these subtypes but

exhibiting significantly reduced affinity for GalR3. Unlike synthetic ligands designed for subtype

specificity (e.g., M617 for GalR1), Galanin (1-16) activates divergent signaling pathways

simultaneously (Gi/o and Gq/11), making it a broad-spectrum tool for exploring general

galaninergic tone rather than receptor-specific isolation.

Technical Profile: Galanin (1-16)
Sequence (Human): Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val

Molecular Weight: ~1600 Da (varies slightly by salt form)
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The N-terminal 1-15 amino acids of Galanin are evolutionarily conserved and contain the

essential pharmacophore for receptor binding.[1][2]

Critical Residues:Trp2, Asn5, and Tyr9 are obligatory for high-affinity binding.[3] Substitution

of Trp2 (e.g., with D-Trp) abolishes agonist activity.

Receptor Interaction: Galanin (1-16) adopts an

-helical conformation upon binding, docking into the extracellular vestibule of the GPCR.[2]

Stability Profile
Contrary to the assumption that smaller peptides are always more stable, Galanin (1-16) is

generally less stable than full-length Galanin (1-29/30) in biological matrices.

Half-life (Rat Hypothalamic Membranes): ~28 minutes (vs. 100 min for Gal 1-29).

Half-life (CSF): ~60 minutes (vs. 120 min for Gal 1-29).

Degradation: Susceptible to endopeptidase cleavage, particularly between Leu4-Asn5 and

His14-Ala15.

Comparative Analysis: Selectivity & Potency
The following table synthesizes binding affinity (

) and functional potency (

) data. Note that Galanin (1-16) effectively discriminates against GalR3, unlike the full-length
parent peptide.

Table 1: Agonist Selectivity Profile
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Ligand Type

GalR1
Affinity (

)

GalR2
Affinity (

)

GalR3
Affinity (

)

Primary
Signaling

Galanin (1-

16)
Fragment

High (~1-5

nM)

High (~1-5

nM)

Low (>100

nM)

Gi/o (R1) &

Gq/11 (R2)

Galanin (1-

29)
Endogenous

High (~0.2

nM)

High (~0.5

nM)

High (~0.8

nM)
Pan-agonist

M617 Synthetic
High (0.23

nM)
Low (5.7 nM) Low

Gi/o (cAMP

)

M1145 Synthetic Low (587 nM) High (6.5 nM) Low (497 nM)
Gq/11 (IP3

)

Spexin Endogenous No Binding High High
Gq/11 (R2) &

Gi/o (R3)

Comparative Insights
Vs. Full-Length Galanin: Galanin (1-16) retains R1/R2 potency but loses R3 affinity. This

makes it a useful tool to exclude GalR3-mediated effects (e.g., specific depression-like

behaviors) while maintaining R1/R2 activity.

Vs. M617 (GalR1 Selective): M617 is approximately 25-fold more selective for GalR1 over

GalR2. Researchers studying the anticonvulsant effects of GalR1 (Gi/o) should prefer M617

over Galanin (1-16) to avoid confounding Gq/11 activation via GalR2.

Vs. M1145 (GalR2 Selective): M1145 is ~90-fold selective for GalR2. Use M1145 when

investigating neuroprotection or neurite outgrowth, as these are distinct GalR2-mediated

mechanisms that Galanin (1-16) would trigger alongside inhibitory R1 pathways.

Mechanistic Signaling Pathways
Galanin (1-16) activates pleiotropic signaling depending on the receptor repertoire of the target

tissue.
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Figure 1: Differential signaling activation by Galanin (1-16) vs. selective agonists. Note that

Galanin (1-16) activates both branches, whereas M617 and M1145 isolate specific pathways.

Experimental Protocols
Protocol A: Radioligand Binding (Competition Assay)
Objective: Determine the

of Galanin (1-16) vs. M617/M1145 in CHO cells stably expressing human GalR1 or GalR2.

Reagents:

Radioligand: [

I]-Galanin (Human), specific activity 2200 Ci/mmol.

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 0.5% BSA, 0.05% Bacitracin (critical for peptide stability).

Workflow:

Membrane Prep: Harvest CHO-GalR1/2 cells, homogenize in ice-cold buffer, centrifuge at

20,000 x g for 20 min. Resuspend pellet to protein conc of 0.5 mg/mL.

Incubation:
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Total Volume: 200

L.[4]

Add 50

L Membrane prep.

Add 50

L [

I]-Galanin (Final conc: 0.1 nM).

Add 50

L Competitor (Galanin 1-16 or Agonist) at increasing concentrations (

to

M).

Equilibrium: Incubate for 75 minutes at Room Temperature. (Note: 37°C increases

degradation risk for Gal 1-16).

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-

specific binding).

Analysis: Count radioactivity. Calculate

and convert to

using the Cheng-Prusoff equation.

Protocol B: Functional Assay (IP Accumulation for
GalR2)
Objective: Validate GalR2-specific activation (Gq pathway) by M1145 or Galanin (1-16).
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Seed CHO-GalR2 cells
(24-well plate, 24h)

Labeling Phase
Incubate with [3H]-myo-inositol

(18-24 hours)

Wash & Pre-incubate
Buffer + 10 mM LiCl

(LiCl blocks IP degradation)

Agonist Stimulation
Add Gal(1-16) or M1145

(45 min at 37°C)

Extraction
Remove buffer, add 10 mM Formic Acid

Incubate 30 min on ice

Separation
Anion Exchange Chromatography

(Dowex AG1-X8 columns)

Click to download full resolution via product page

Figure 2: Inositol Phosphate (IP) accumulation assay workflow for verifying GalR2 agonism.

Self-Validation Check:

Positive Control: Full-length Galanin (1

M) must yield maximal IP signal.
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Negative Control: Untransfected CHO cells + Agonist (should show no signal).

LiCl Requirement: Without Lithium Chloride, IP3 is rapidly recycled, and the signal will be

lost.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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